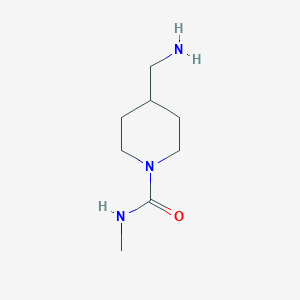

4-(aminométhyl)-N-méthylpipéridine-1-carboxamide

Vue d'ensemble

Description

4-(aminomethyl)-N-methylpiperidine-1-carboxamide is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminomethyl group attached to the piperidine ring, along with a carboxamide group

Applications De Recherche Scientifique

4-(aminomethyl)-N-methylpiperidine-1-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

Biology: The compound is employed in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in the treatment of acute myeloid leukemia (aml), targeting the lysine methyltransferase 2a (kmt2a) gene and the nucleophosmin 1 (npm1) gene .

Mode of Action

Similar compounds have been shown to inhibit specific enzymes or proteins, thereby disrupting the normal functioning of the targeted cells .

Biochemical Pathways

Similar compounds have been shown to affect various metabolic pathways, leading to changes in cell behavior .

Pharmacokinetics

Similar compounds have been shown to be extensively metabolized by cytochrome p450 3a4 .

Result of Action

Similar compounds have been shown to have a significant impact on cell behavior, often leading to cell death or a reduction in cell proliferation .

Action Environment

Similar compounds have been shown to be influenced by factors such as ph, temperature, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

4-(aminomethyl)-N-methylpiperidine-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as sirtuin-1 (SIRT1) and tumor-associated NADH oxidase (tNOX), influencing their activity and stability . These interactions are crucial for its role in modulating cellular processes and biochemical pathways.

Cellular Effects

4-(aminomethyl)-N-methylpiperidine-1-carboxamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis and significant cytotoxicity in oral cancer cells by targeting SIRT1 and tNOX . This compound’s impact on cell signaling pathways and gene expression highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to SIRT1 and tNOX, inhibiting their activity and leading to decreased NAD+ levels, which in turn affects SIRT1 deacetylase activity . This inhibition results in apoptosis and cytotoxicity in cancer cells, demonstrating its potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies are essential to understand its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is crucial for its safe and effective use in therapeutic applications .

Transport and Distribution

The transport and distribution of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments, influencing its overall efficacy and function .

Subcellular Localization

4-(aminomethyl)-N-methylpiperidine-1-carboxamide is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing it to specific organelles, such as the nucleus or mitochondria, where it can exert its effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of N-methylpiperidine with formaldehyde and ammonium chloride to introduce the aminomethyl group. The reaction is typically carried out under acidic conditions to facilitate the formation of the desired product.

Another approach involves the use of reductive amination, where N-methylpiperidine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride. This method provides a high yield of the target compound under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide can be scaled up using continuous flow reactors. This allows for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-(aminomethyl)-N-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-aminobenzoic acid: Known for its role in the synthesis of folate in bacteria.

4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and other organic compounds.

Uniqueness

4-(aminomethyl)-N-methylpiperidine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.

Activité Biologique

4-(Aminomethyl)-N-methylpiperidine-1-carboxamide, also known as CBS1118, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-(Aminomethyl)-N-methylpiperidine-1-carboxamide features a piperidine ring substituted with an aminomethyl group and a carboxamide moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity by allowing interactions with various molecular targets.

Antiviral Activity

One of the most significant findings regarding 4-(aminomethyl)-N-methylpiperidine-1-carboxamide is its potent antiviral activity against filoviruses, including Ebola virus (EBOV) and Marburg virus (MARV). In a study assessing its efficacy, CBS1118 demonstrated effective inhibition of viral entry with EC50 values below 10 μM for both EBOV and MARV in Vero cells . This suggests that the compound could serve as a promising candidate for therapeutic development against these deadly viruses.

The mechanism by which CBS1118 exerts its antiviral effects involves the inhibition of viral entry. This is achieved through the compound's interaction with specific receptors or enzymes critical for the viral lifecycle. Structural optimization studies have indicated that modifications to the piperidine ring can significantly affect potency, highlighting the importance of structure-activity relationships (SAR) in drug design .

Other Biological Activities

In addition to its antiviral properties, research has indicated potential applications in cancer therapy. Compounds similar to 4-(aminomethyl)-N-methylpiperidine-1-carboxamide have shown antiproliferative effects against various cancer cell lines. For instance, benzoylpiperidine derivatives have exhibited significant cytotoxicity against breast and ovarian cancer cells .

Study 1: Antiviral Efficacy Against Filoviruses

A notable study focused on the efficacy of CBS1118 against EBOV and MARV. The researchers conducted assays using wild-type strains of these viruses and reported that CBS1118 effectively inhibited viral entry, with a substantial reduction in viral load observed at concentrations lower than 10 μM. This study underscores the potential of CBS1118 as a lead compound for further development into antiviral therapies .

Study 2: Structure-Activity Relationship Analysis

Another investigation examined the SAR of various derivatives of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide. By modifying the piperidine ring and evaluating the resulting compounds' biological activities, researchers identified key structural features that enhance antiviral efficacy. For example, substitutions that maintain certain spatial orientations were found to preserve or enhance activity against EBOV .

Table 1: Efficacy of CBS1118 Against Filoviruses

| Virus Type | EC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| EBOV | <10 | Significant |

| MARV | <10 | Significant |

Table 2: Comparison of Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide (CBS1118) | Antiviral | <10 |

| Benzoylpiperidine Derivative 18 | Antiproliferative | 19.9 - 75.3 |

Propriétés

IUPAC Name |

4-(aminomethyl)-N-methylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10-8(12)11-4-2-7(6-9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCHZXITHSISDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.